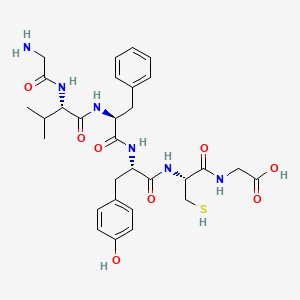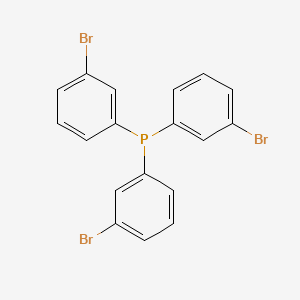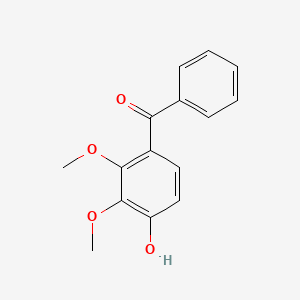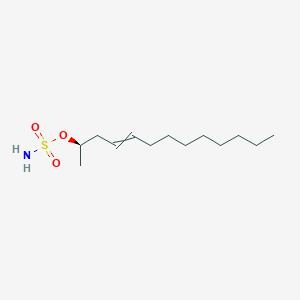
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-: is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 5, and a phenyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 4-chlorobenzaldehyde and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include pyrimidine N-oxides and dihydropyrimidine derivatives, respectively.
Scientific Research Applications
Chemistry: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anticancer agents, antimicrobial compounds, and enzyme inhibitors .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for applications in the development of polymers, dyes, and electronic materials .
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of chlorine and phenyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2,4-Dichloro-5-(4-methylphenyl)-6-phenylpyrimidine: Similar structure but with a methyl group instead of a chlorine atom at the 4-position of the phenyl ring.
2,4-Dichloro-5-(4-fluorophenyl)-6-phenylpyrimidine: Similar structure but with a fluorine atom instead of a chlorine atom at the 4-position of the phenyl ring.
Uniqueness: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is unique due to the presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .
Properties
CAS No. |
651315-79-6 |
|---|---|
Molecular Formula |
C16H9Cl3N2 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H9Cl3N2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(19)21-15(13)18/h1-9H |
InChI Key |
VIRCDOOWOZPUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)


![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)



![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
